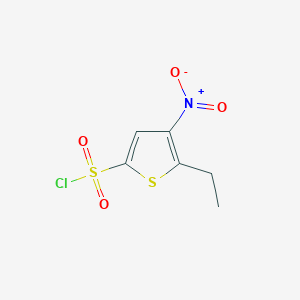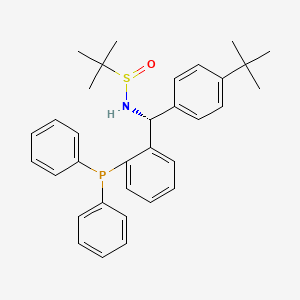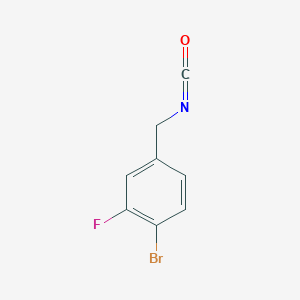![molecular formula C14H22BNO2 B15327747 1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with an ethyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Vinylation and Boronation: The vinyl group bearing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety can be introduced through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain consistency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: The major products would include oxidized derivatives of the pyrrole ring and the vinyl group.
Reduction: Reduced forms of the vinyl group, potentially leading to ethyl-substituted pyrroles.
Substitution: Substituted pyrroles with various functional groups replacing the vinyl moiety.
Aplicaciones Científicas De Investigación
1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism by which 1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole exerts its effects involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with nucleophiles, making it a valuable tool in medicinal chemistry for targeting enzymes and receptors. The compound’s ability to participate in cross-coupling reactions also allows it to modify biological molecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but with a phenyl group instead of a pyrrole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Features a pyrazole ring and an ethyl group similar to the target compound.
Uniqueness
1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is unique due to its combination of a pyrrole ring with a boron-containing vinyl group. This structure imparts distinct electronic properties and reactivity, making it a versatile compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C14H22BNO2 |
|---|---|
Peso molecular |
247.14 g/mol |
Nombre IUPAC |
1-ethyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrole |
InChI |
InChI=1S/C14H22BNO2/c1-6-16-11-7-8-12(16)9-10-15-17-13(2,3)14(4,5)18-15/h7-11H,6H2,1-5H3/b10-9+ |
Clave InChI |
NTLRNGFORQCBNN-MDZDMXLPSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CN2CC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CN2CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)


![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)


![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)



![Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)


![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, 4-methylbenzenesulfonate salt](/img/structure/B15327765.png)
